Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate): Molecular Architecture, Pharmacodynamics, and Excipient Engineering
Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate): Molecular Architecture, Pharmacodynamics, and Excipient Engineering
Executive Overview
Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), universally referred to by its trivial name triricinolein , is a highly specialized triglyceride that constitutes approximately 85–90% of the lipid profile in Ricinus communis (castor) seed oil[1]. Unlike standard dietary lipids, its unique molecular architecture endows it with exceptional physicochemical properties and distinct pharmacological activities. This technical guide explores the structural chemistry of triricinolein, its role as a prodrug for EP3 receptor activation, and its critical utility in engineering modern polymeric drug delivery systems.
Molecular Architecture and Physicochemical Profiling
Triricinolein is formed by the esterification of a central glycerol backbone with three molecules of ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid)[2]. The defining feature of this molecule is the presence of a secondary alcohol (hydroxyl) group at the C12 position, situated beta to the C9-C10 cis-double bond[3].
This hydroxylation facilitates extensive intermolecular hydrogen bonding, resulting in a steric hindrance and kinematic viscosity that is substantially higher than other vegetable oils[3]. Furthermore, the hydroxyl groups act as highly reactive sites for chemical modifications, which is paramount in excipient manufacturing.
Table 1: Physicochemical and Structural Parameters of Triricinolein | Parameter | Value / Description | | :--- | :--- | | IUPAC Name | Propane-1,2,3-triyl tris((9Z,12R)-12-hydroxyoctadec-9-enoate) | | Common Synonyms | Triricinolein, Glyceryl triricinoleate | | Chemical Formula | C57H104O9 | | Molar Mass | 933.45 g/mol | | PubChem CID | | | CAS Registry Number | 2540-54-7 | | Key Functional Groups | 3x Ester linkages, 3x C9 cis-double bonds, 3x C12 secondary hydroxyls |
Pharmacodynamics: The EP3 Receptor Pathway
Historically utilized as a purgative and labor-inducing agent, the mechanism of action of triricinolein was only recently elucidated at the molecular level. Triricinolein itself is pharmacologically inert; it functions as a lipid prodrug. Upon oral ingestion, intestinal lipases hydrolyze the ester bonds of triricinolein, liberating free ricinoleic acid ()[4].
Ricinoleic acid acts as a specific ligand for the EP3 prostanoid receptor , a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the intestines and uterus[4]. Activation of the EP3 receptor couples to Gi and Gq proteins, leading to a decrease in intracellular cyclic AMP (cAMP) and a concomitant release of intracellular calcium, culminating in smooth muscle contraction[5].
Fig 1: Mechanistic pathway of Triricinolein-derived ricinoleic acid activating the EP3 receptor.
Excipient Engineering & Drug Delivery Applications
In pharmaceutical development, triricinolein is a foundational precursor for synthesizing non-ionic surfactants, most notably polyethoxylated castor oil (e.g., Kolliphor EL, formerly Cremophor EL). By reacting the hydroxyl groups and the glycerol backbone of triricinolein with ethylene oxide, a complex amphiphilic matrix of hydrophobic (polyethylene glycol ricinoleate) and hydrophilic (free polyethylene glycols) components is generated.
This matrix is critical for formulating poorly water-soluble active pharmaceutical ingredients (APIs), such as the chemotherapeutic agent paclitaxel. The ethoxylated triricinolein self-assembles into micelles in aqueous environments, encapsulating the hydrophobic API and enabling intravenous delivery.
Fig 2: Synthesis and formulation workflow of polyethoxylated castor oil for API delivery.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Extraction and Chromatographic Isolation of Triricinolein
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Objective : Isolate high-purity triricinolein from raw Ricinus communis seed oil.
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Causality & Reasoning : Raw castor oil contains minor lipids (linoleic/oleic glycerides) that can interfere with downstream ethoxylation stoichiometry. A hexane/isopropanol extraction leverages the unique polarity of the C12 hydroxyl groups to partition the target molecule effectively.
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Step-by-Step Method :
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Solvent Extraction : Homogenize 50 g of cold-pressed castor oil in 250 mL of a hexane:isopropanol (3:2 v/v) mixture. Reasoning: Isopropanol disrupts the strong intermolecular hydrogen bonding between the hydroxylated triglycerides, while hexane partitions the neutral lipids.
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Phase Separation : Add 100 mL of 0.1 M aqueous NaCl to induce biphasic separation. Collect the upper organic layer.
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Silica Gel Chromatography : Load the concentrated organic phase onto a silica gel column (200-400 mesh). Elute with a gradient of hexane:diethyl ether (from 90:10 to 60:40). Reasoning: Triricinolein's three hydroxyl groups make it significantly more polar than standard triglycerides, causing it to elute later in the gradient.
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Self-Validation Step : Analyze the final eluate via GC-MS (post-derivatization with BSTFA to volatilize the hydroxyl groups). The chromatogram must show a single peak corresponding to the derivatized triricinolein mass with >98% purity before proceeding to biological assays.
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Protocol 2: In Vitro EP3 Receptor Activation and Calcium Mobilization Assay
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Objective : Quantify the pharmacodynamic activation of the EP3 receptor by ricinoleic acid (the active metabolite of triricinolein).
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Causality & Reasoning : Because EP3 is a GPCR coupled to intracellular calcium release, measuring calcium flux provides direct, real-time validation of the receptor-ligand interaction.
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Step-by-Step Method :
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Cell Culture & Transfection : Culture Chinese Hamster Ovary (CHO) cells in DMEM. Transiently transfect with a human EP3 receptor plasmid using Lipofectamine 3000. Reasoning: CHO cells lack endogenous EP3 receptors, providing a zero-background baseline that ensures any observed signal is exclusively EP3-mediated.
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Enzymatic Cleavage (Metabolic Simulation) : Incubate 10 µM purified triricinolein with 1 U/mL porcine pancreatic lipase at 37°C for 30 minutes. Reasoning: This simulates intestinal hydrolysis, liberating the active ricinoleic acid ligand.
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Fluorometric Dye Loading : Load the transfected CHO cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C. Wash twice with HBSS to remove extracellular dye.
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Ligand Introduction & Measurement : Inject the lipase-treated triricinolein into the cell wells. Record fluorescence kinetics (Ex: 494 nm / Em: 516 nm) using a microplate reader.
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Self-Validation Step : Run two parallel controls. Negative Control : Inject untreated triricinolein (without lipase). This must yield zero calcium flux, proving that the intact triglyceride cannot activate the receptor. Positive Control : Inject Prostaglandin E2 (PGE2), the endogenous EP3 ligand, to confirm transfection efficiency and cell viability.
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References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11764524, Glyceryl triricinoleate." PubChem, [Link].
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Tunaru, Sorin, et al. "Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors." Proceedings of the National Academy of Sciences 109.23 (2012): 9179-9184. [Link].
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Ogunniyi, D. S. "Castor oil: a vital industrial raw material." Bioresource Technology 97.9 (2006): 1086-1091. (Referenced via Royal Society Open Science, 2018). [Link].
Sources
- 1. Ricinolein - Wikipedia [en.wikipedia.org]
- 2. Glyceryl triricinoleate | C57H104O9 | CID 11764524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pnas.org [pnas.org]
- 5. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
